N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide is a synthetic thiadiazole derivative characterized by a benzyl-substituted 1,3,4-thiadiazole core linked to an indole moiety via an acetamide bridge. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-17(13-23-11-10-15-8-4-5-9-16(15)23)20-19-22-21-18(25-19)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOXSUFCCWVMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Coupling with Indole: The indole moiety can be coupled with the thiadiazole ring through an acetamide linkage. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction may produce reduced indole derivatives.
Scientific Research Applications
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Thiophene-Substituted Analogue
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide () replaces the indole with a thiophene ring. This substitution reduces molecular weight (315.41 g/mol vs. ~337 g/mol for the indole analogue) and alters electronic properties.
Oxadiazole-Based Derivatives
Compounds like 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides () feature an oxadiazole core instead of thiadiazole.
Benzo[d]oxazole Hybrids
2-(benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5o, ) introduces a benzo[d]oxazole group. The fused aromatic system may improve binding to hydrophobic pockets in enzymes, though the electron-withdrawing oxazole could reduce nucleophilic reactivity compared to the indole’s electron-rich structure .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
Anticancer Activity
Enzyme Inhibition
- Docking Studies : Indole-containing compounds (e.g., ) form π-π interactions and hydrogen bonds with Akt’s active site. The target compound’s indole moiety may similarly anchor to hydrophobic regions, while the acetamide bridge facilitates hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
